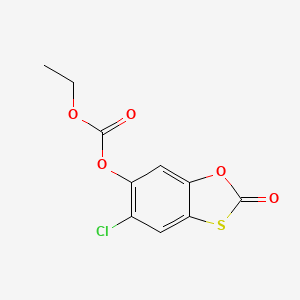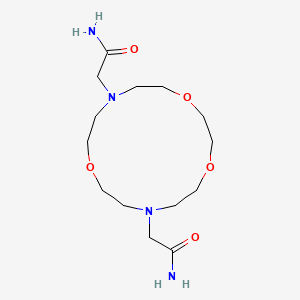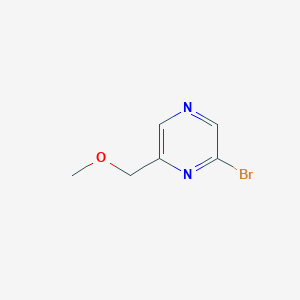
2,4-Dinitro-1-(2-nitrophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitro-1-(2-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7N3O7. This compound is characterized by the presence of three nitro groups attached to a benzene ring, making it a highly nitrated aromatic compound. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2,4-Dinitro-1-(2-nitrophenoxy)benzene typically involves nitration reactions. One common method is the nitration of 2-nitrophenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired positions on the benzene ring. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to obtain the desired product.
化学反応の分析
2,4-Dinitro-1-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of more highly oxidized products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro groups on the benzene ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines.
科学的研究の応用
2,4-Dinitro-1-(2-nitrophenoxy)benzene has several scientific research applications:
Biology: The compound’s nitro groups can be reduced to amino groups, which are useful in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dinitro-1-(2-nitrophenoxy)benzene involves its ability to undergo various chemical transformations due to the presence of nitro groups. These transformations can lead to the formation of reactive intermediates that interact with molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
2,4-Dinitro-1-(2-nitrophenoxy)benzene can be compared with other similar compounds such as:
2,4-Dinitrophenol: Both compounds contain nitro groups, but 2,4-Dinitrophenol has a simpler structure with only two nitro groups.
2,4-Dinitro-1-(4-nitrophenoxy)benzene: This compound is similar in structure but has the nitro group positioned differently on the benzene ring.
1,3-Bis-(4-nitrophenoxy)benzene: This compound contains two nitrophenoxy groups attached to a benzene ring, making it structurally more complex.
Each of these compounds has unique properties and applications, with this compound being distinguished by its specific arrangement of nitro groups and its reactivity in various chemical reactions.
特性
CAS番号 |
2363-39-5 |
|---|---|
分子式 |
C12H7N3O7 |
分子量 |
305.20 g/mol |
IUPAC名 |
2,4-dinitro-1-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7N3O7/c16-13(17)8-5-6-12(10(7-8)15(20)21)22-11-4-2-1-3-9(11)14(18)19/h1-7H |
InChIキー |
ZFPQCDUWZQROIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)



![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)
